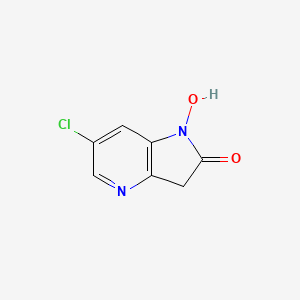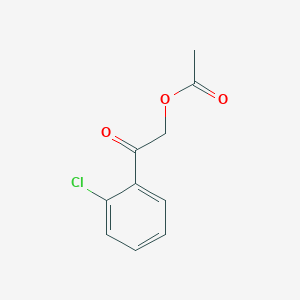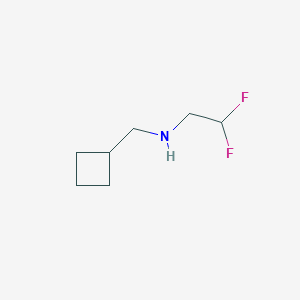
(Cyclobutylmethyl)(2,2-difluoroethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclobutylmethyl)(2,2-difluoroethyl)amine is a chemical compound with the molecular formula C7H14F2N It is a secondary amine that contains both a cyclobutylmethyl group and a 2,2-difluoroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclobutylmethyl)(2,2-difluoroethyl)amine typically involves the reaction of cyclobutylmethylamine with 2,2-difluoroethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
(Cyclobutylmethyl)(2,2-difluoroethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, electrophiles; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced amine derivatives. Substitution reactions result in various substituted derivatives depending on the electrophile used .
Applications De Recherche Scientifique
(Cyclobutylmethyl)(2,2-difluoroethyl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of (Cyclobutylmethyl)(2,2-difluoroethyl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to interact with biological molecules, potentially leading to biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
(Cyclobutylmethyl)(2,2-difluoroethyl)amine can be compared with other similar compounds, such as:
Cyclobutylmethylamine: Lacks the 2,2-difluoroethyl group, resulting in different chemical and biological properties.
2,2-Difluoroethylamine: Lacks the cyclobutylmethyl group, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its combination of the cyclobutylmethyl and 2,2-difluoroethyl groups, which confer specific chemical and biological properties that are not present in the individual components .
Propriétés
Formule moléculaire |
C7H13F2N |
|---|---|
Poids moléculaire |
149.18 g/mol |
Nom IUPAC |
N-(cyclobutylmethyl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C7H13F2N/c8-7(9)5-10-4-6-2-1-3-6/h6-7,10H,1-5H2 |
Clé InChI |
KPYZWBAPTXFEPM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)CNCC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Phenyl-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B12276683.png)
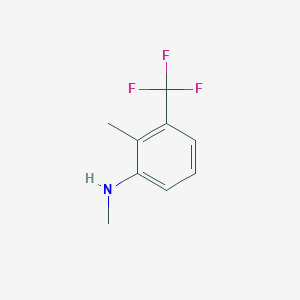
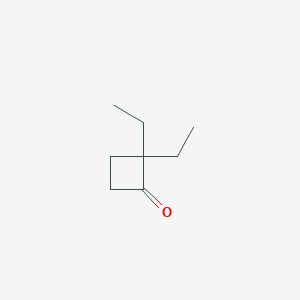

![2-[Amino(cyclopropyl)methyl]benzonitrile;hydrochloride](/img/structure/B12276690.png)
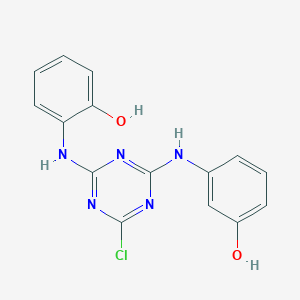

![5-Methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B12276704.png)
![1-[Bis(trifluoroacetoxy)iodo]-4-methylbenzene](/img/structure/B12276720.png)
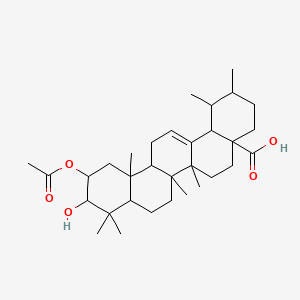
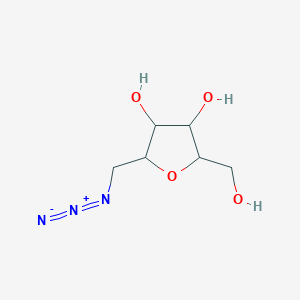
![N-(butan-2-yl)tricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B12276725.png)
